molecular formula C24H27ClFN7O B12392294 Cdk4/6-IN-14

Cdk4/6-IN-14

Cat. No.: B12392294
M. Wt: 484.0 g/mol
InChI Key: YSHOLNDNMRZMSC-UHFFFAOYSA-N
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Description

Cdk4/6-IN-14 is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK4/6, this compound can induce cell cycle arrest, making it a promising candidate for cancer therapy, especially in hormone receptor-positive breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cdk4/6-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often published in specialized chemical synthesis journals.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cdk4/6-IN-14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Cdk4/6-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk4/6-IN-14 exerts its effects by binding to the ATP-binding site of CDK4/6, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. The molecular targets involved include CDK4, CDK6, and the Rb protein. This mechanism is crucial for its anticancer activity, as it prevents the uncontrolled proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: Cdk4/6-IN-14 is unique due to its specific binding affinity and potency against CDK4/6. It may also have a distinct toxicity profile and efficacy in different cancer types compared to other CDK4/6 inhibitors .

Properties

Molecular Formula

C24H27ClFN7O

Molecular Weight

484.0 g/mol

IUPAC Name

2-ethyl-6-[5-fluoro-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrimidin-4-yl]-3,4-dihydroisoquinolin-1-one;hydrochloride

InChI

InChI=1S/C24H26FN7O.ClH/c1-2-31-10-7-16-13-17(3-5-19(16)23(31)33)22-20(25)15-28-24(30-22)29-21-6-4-18(14-27-21)32-11-8-26-9-12-32;/h3-6,13-15,26H,2,7-12H2,1H3,(H,27,28,29,30);1H

InChI Key

YSHOLNDNMRZMSC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.